
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one typically involves the chlorination of 1-methylpyrrolidin-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to maintain the quality and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted pyrrolidinones.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, which can have different functional groups depending on the reagents and conditions used.
科学的研究の応用
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the pyrrolidinone ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-Chloro-1-methylpyrrolidin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloro-1-methylpyrrolidin-2-one: Similar structure but with chlorine at a different position, affecting its chemical properties.
1-Methylpyrrolidin-2-one: The parent compound without any chlorine substitution, used as a solvent and intermediate in organic synthesis.
特性
CAS番号 |
61213-11-4 |
|---|---|
分子式 |
C6H9Cl2NO |
分子量 |
182.04 g/mol |
IUPAC名 |
3-chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-3-4(2-7)5(8)6(9)10/h4-5H,2-3H2,1H3 |
InChIキー |
QITPMQYBHLZNOS-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
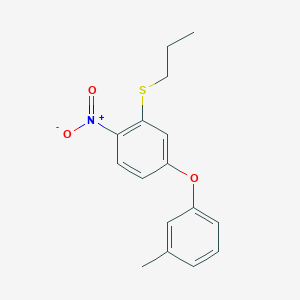

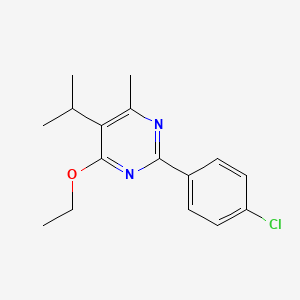
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)

![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
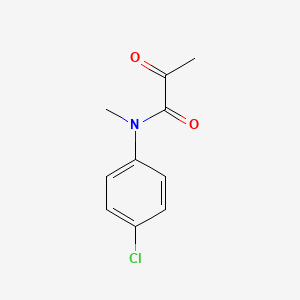
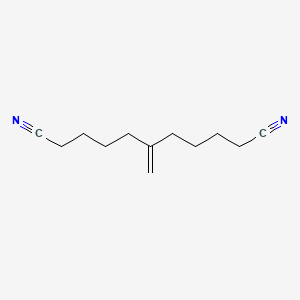

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)
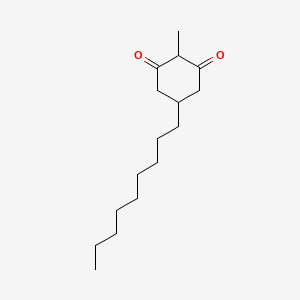
![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)
